molecular formula C8H7BrN2O B1380392 7-Bromo-3-methoxy-1H-indazole CAS No. 1510316-42-3

7-Bromo-3-methoxy-1H-indazole

Cat. No. B1380392
CAS RN: 1510316-42-3
M. Wt: 227.06 g/mol
InChI Key: VYHUQVBJZHAXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-methoxy-1H-indazole is an intermediate in the synthesis of 7-Hydroxy Granisetron . It is a specific serotonin (5HT3) receptor antagonist used as an antiemetic .


Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole is presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of 1H-indazole has been studied using density functional theory (DFT) . The calculations were performed using the GAUSSIAN 03 software . Hybrid DFT theory is applied to this problem with B3LYP method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Antiproliferative Agents in Cancer Research

Indazole derivatives have been observed to possess antiproliferative activity, which is crucial in cancer research for inhibiting the growth of neoplastic cell lines. Compounds like 3-amino-1H-indazole-1-carboxamides show promise in blocking cell cycle phases, particularly the G0–G1 phase, which is a critical control point for cell proliferation .

HIV Protease Inhibitors

Indazole fragments are integral in the development of HIV protease inhibitors. These inhibitors are essential for preventing the maturation of infectious virus particles, thereby playing a significant role in HIV treatment strategies .

Serotonin Receptor Antagonists

The indazole moiety is also involved in creating serotonin receptor antagonists. These compounds can regulate serotonin levels in the brain, which is beneficial for treating various psychiatric and neurological disorders .

Aldol Reductase Inhibitors

Aldol reductase inhibitors containing indazole have applications in managing complications related to diabetes, such as preventing the formation of advanced glycation end-products that contribute to diabetic complications .

Acetylcholinesterase Inhibitors

Indazoles serve as acetylcholinesterase inhibitors, which are used to increase acetylcholine concentrations in the brain and are thus important for treating conditions like Alzheimer’s disease .

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors

Recent advances have led to the synthesis of indazole-containing compounds as selective PI3Kδ inhibitors, targeting respiratory diseases by modulating immune responses and inflammation pathways .

Safety and Hazards

The safety data sheet for 7-Bromo-1H-indole suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 1H-indazole research involve the development of new synthetic approaches, including reactions under catalyst- and solvent-free conditions . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

properties

IUPAC Name

7-bromo-3-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHUQVBJZHAXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methoxy-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-methoxy-1H-indazole
Reactant of Route 3
7-Bromo-3-methoxy-1H-indazole
Reactant of Route 4
Reactant of Route 4
7-Bromo-3-methoxy-1H-indazole
Reactant of Route 5
Reactant of Route 5
7-Bromo-3-methoxy-1H-indazole
Reactant of Route 6
Reactant of Route 6
7-Bromo-3-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.